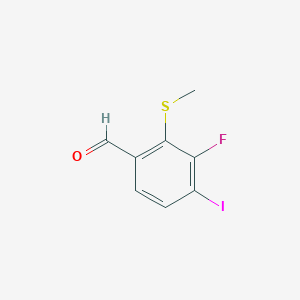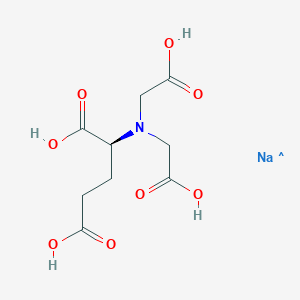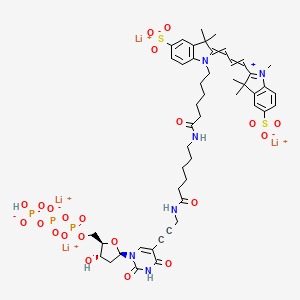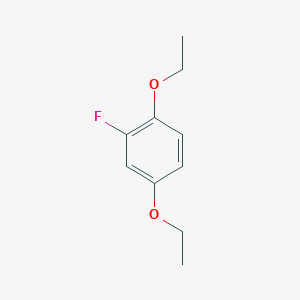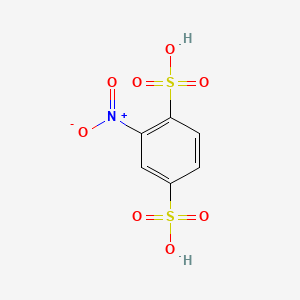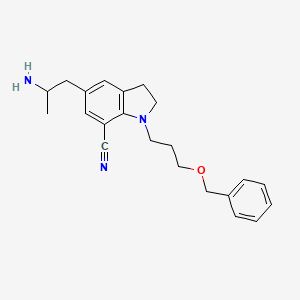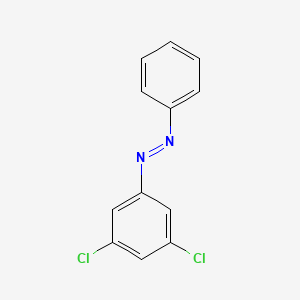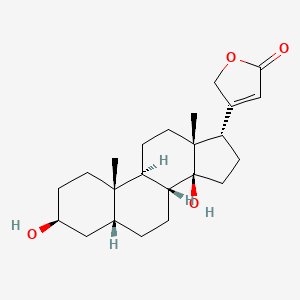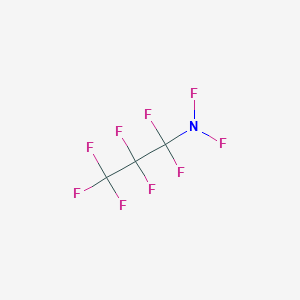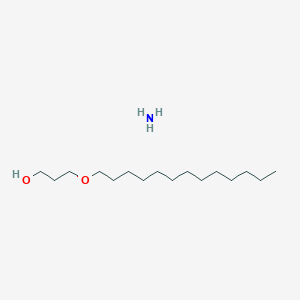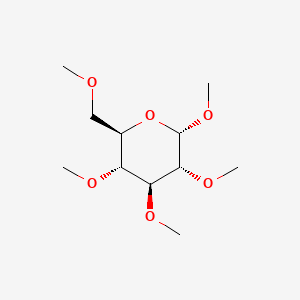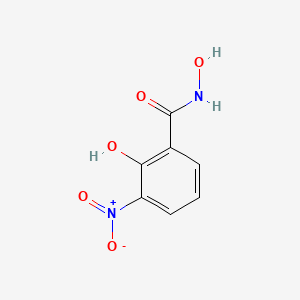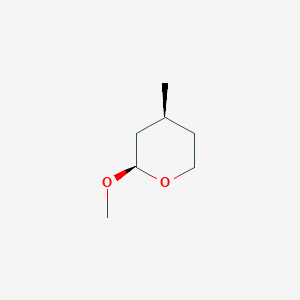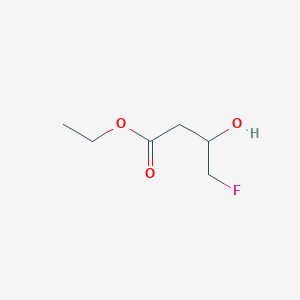
Ethyl 4-fluoro-3-hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-3-hydroxybutanoate is an organic compound with the molecular formula C6H11FO3 It is a fluorinated ester, which means it contains a fluorine atom attached to a carbon chain that also includes an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the fluorination of ethyl 3-hydroxybutanoate. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and yields the desired fluorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic fluorination of ethyl 3-hydroxybutanoate using a fluorine gas in the presence of a suitable catalyst. This method allows for the efficient production of large quantities of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-fluoro-3-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Ethyl 4-fluoro-3-oxobutanoate.
Reduction: Ethyl 4-fluoro-3-hydroxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-3-hydroxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biochemical studies due to the presence of the fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism by which ethyl 4-fluoro-3-hydroxybutanoate exerts its effects depends on the specific application. In biochemical studies, the fluorine atom can interact with various molecular targets, altering the compound’s reactivity and binding properties. The presence of the fluorine atom can also influence the compound’s electronic properties, making it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-hydroxybutanoate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Ethyl 4-chloro-3-hydroxybutanoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and biological properties.
Ethyl 4-bromo-3-hydroxybutanoate: Contains a bromine atom, which is larger and more reactive than fluorine.
Uniqueness
Ethyl 4-fluoro-3-hydroxybutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of fluorinated pharmaceuticals and materials, as well as in biochemical studies where fluorine’s unique properties can be leveraged.
Propiedades
Número CAS |
660-47-9 |
|---|---|
Fórmula molecular |
C6H11FO3 |
Peso molecular |
150.15 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C6H11FO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |
Clave InChI |
BDJOWUSSQPQXSW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(CF)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[4-(4-methoxy-3,5-dimethylphenoxy)-3,5-dinitrophenyl]acetate](/img/structure/B14755361.png)
